4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one
Description
4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one (hereafter referred to by its full systematic name) is a benzoxazinoid (BX), a class of specialized metabolites predominantly found in grasses (Poaceae). Benzoxazinoids are characterized by a bicyclic structure combining a benzene ring fused with an oxazine ring. The compound features a hydroxyl group at position 4 and a methoxy group at position 2 of the benzoxazinone skeleton (Figure 1). These substitutions influence its chemical reactivity, stability, and biological activity, distinguishing it from other BXs like DIBOA and DIMBOA .
Benzoxazinoids are critical for plant defense, exhibiting allelopathic, antimicrobial, insecticidal, and metal-chelating properties . While the target compound is less studied than its analogues, its structural features suggest unique ecological and pharmacological roles.
Properties
IUPAC Name |
4-hydroxy-2-methoxy-1,4-benzoxazin-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9NO4/c1-13-9-8(11)10(12)6-4-2-3-5-7(6)14-9/h2-5,9,12H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOZATHXJJPZWLM-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1C(=O)N(C2=CC=CC=C2O1)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9NO4 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20970913 | |
| Record name | 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.17 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
55574-10-2 | |
| Record name | 2H-1,4-Benzoxazin-3(4H)-one, 4-hydroxy-2-methoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055574102 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20970913 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method is the reaction of 2-aminophenol with methoxyacetic acid in the presence of a dehydrating agent such as phosphorus oxychloride (POCl3). The reaction is usually carried out under reflux conditions to facilitate the formation of the benzoxazinone ring.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, would be essential to maximize yield and purity.
Chemical Reactions Analysis
Oxidation Reactions
The compound undergoes pH-dependent oxidative degradation, releasing formic acid and forming benzoxazolinones. Three primary pathways dominate (Table 1):
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Pathway I dominates under alkaline conditions, where the hydroxy group acts as an internal nucleophile.
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Pathway II is favored for N-methoxy derivatives (e.g., HDMBOA) due to the poor nucleophilicity of methoxy groups .
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Pathway III competes with II under neutral conditions, forming transient o-imidoquinones .
Reduction Reactions
Reductive transformations are less common but critical for modifying the oxazine ring:
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Catalytic Hydrogenation : Reduces the oxazine ring to a dihydro derivative under H₂/Pd-C, yielding saturated analogs .
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Fe/AcOH Reduction : Converts nitro precursors to benzoxazinones, though direct reduction of this compound is unreported .
Substitution Reactions
The hydroxy and methoxy groups participate in nucleophilic substitutions:
Smiles Rearrangement
Treatment with 2-chloroacetamide derivatives in basic media (K₂CO₃, DMF) induces intramolecular O→N acyl transfer, forming substituted benzoxazinones (Table 2) :
| Substituent (R) | Reagent | Yield |
|---|---|---|
| Benzyl | 2-Chloroacetamide | 85% |
| Methyl | 2-Chloroacetophenone | 78% |
Petasis Multicomponent Reaction
Reacts with arylboronic acids and glyoxal under PPTS catalysis to form 2-hydroxy-1,4-benzoxazines (Table 3) :
| Arylboronic Acid | Product | Yield |
|---|---|---|
| 4-Methoxyphenyl | 6a (R = 4-MeO-C₆H₄) | 86% |
| Phenyl | 6b (R = C₆H₅) | 92% |
Hydrolysis and Ring-Opening Reactions
The lactam ring is susceptible to hydrolysis:
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Acidic Hydrolysis (HCl, H₂O): Cleaves the oxazine ring, yielding 2-methoxy-4-aminophenol and glycolic acid derivatives .
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Basic Hydrolysis (NaOH, MeOH): Forms open-chain amides, which can recyclize under acidic conditions .
Comparative Reaction Pathways
The reactivity of 4-hydroxy-2-methoxy derivatives differs from analogs due to methoxy’s electron-donating effects:
Scientific Research Applications
4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one has been studied for various scientific research applications, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one involves its interaction with specific molecular targets. For example, its antimicrobial activity may be due to its ability to disrupt bacterial cell walls or inhibit essential enzymes. The exact pathways and targets would depend on the specific biological activity being studied.
Comparison with Similar Compounds
Structural and Functional Comparison with Key Analogues
Core Benzoxazinoids
HBOA (2-Hydroxy-2H-1,4-benzoxazin-3(4H)-one)
- Structure : Lacks the methoxy and 4-hydroxy groups of the target compound, with only a hydroxyl at position 2.
- Bioactivity : Acts as a precursor to more complex BXs. Exhibits moderate antifeedant and antifungal activity but lower stability due to the absence of methoxy groups .
DIBOA (2,4-Dihydroxy-2H-1,4-benzoxazin-3(4H)-one)
- Bioactivity : Strong phytotoxic and antimicrobial effects. Degrades rapidly in soil, limiting its persistence .
DIMBOA (2,4-Dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one)
- Structure : Hydroxyl groups at positions 2 and 4, with a methoxy group at position 7 on the benzene ring.
- Bioactivity : Chelates heavy metals (e.g., arsenic, aluminum) and exhibits broad-spectrum insecticidal activity. Greater stability than DIBOA due to methoxy substitution .
Target Compound (4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one)
- Structural Distinction : Methoxy at position 2 (uncommon in natural BXs) and hydroxyl at position 4.
- Hypothesized Bioactivity : The methoxy group may enhance lipophilicity, improving membrane penetration and antimicrobial efficacy. The hydroxyl at position 4 could enable metal chelation akin to DIMBOA .
D-DIMBOA (4-Hydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one)
- Origin : Degradation product of DIMBOA.
- Bioactivity : Retains metal-chelating ability but with reduced phytotoxicity compared to DIMBOA .
ABOA (4-Acetoxy-2H-1,4-benzoxazin-3(4H)-one)
- Structure : Acetylated hydroxyl group at position 4.
- Bioactivity : Demonstrated herbicidal activity in structure-activity relationship (SAR) studies .
Propanolamine-Containing Derivatives
Antimicrobial and Antifungal Activity
Metal Chelation and Detoxification
Phytotoxicity and Allelopathy
- APO (2-Aminophenoxazin-3-one): A degradation product of BXs, shows potent phytotoxicity (IC₅₀ = 10 µM against Lactuca sativa) .
- Target Compound : Likely less phytotoxic than APO due to structural differences but may still inhibit weed germination.
Data Tables
Table 1: Structural and Bioactivity Comparison of Key Benzoxazinoids
Biological Activity
4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one, also known as DIMBOA (2,4-dihydroxy-7-methoxy-2H-1,4-benzoxazin-3(4H)-one), is a compound belonging to the class of benzoxazinones. This compound has garnered attention due to its diverse biological activities, particularly in agricultural and pharmaceutical applications. Its unique structure, featuring a benzene ring fused with a 1,4-oxazine moiety and hydroxyl and methoxy functional groups, contributes to its reactivity and biological efficacy.
The chemical formula for 4-hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one is , with a molecular weight of approximately 195.174 g/mol. The compound exhibits significant thermal stability and solubility in various organic solvents, making it suitable for various applications.
Biological Activities
Research indicates that 4-hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one possesses several notable biological activities:
1. Antimicrobial Properties
DIMBOA has demonstrated strong antimicrobial activity against various pathogens. It inhibits the growth of bacteria such as Erwinia carotovora and fungi affecting crops, thereby playing a crucial role in plant defense mechanisms against pests and diseases .
2. Herbicidal Effects
The compound is also utilized in developing natural herbicides due to its phytotoxic properties. Studies have shown that it can inhibit seed germination and root development in certain weed species .
3. Antioxidant Activity
DIMBOA exhibits antioxidant properties that help protect plant tissues from oxidative stress caused by environmental factors. This activity is beneficial for enhancing plant resilience .
4. Role in Plant Defense
As part of the plant's secondary metabolites, DIMBOA contributes to the defense against herbivores and pathogens. Its production is often induced by biotic stressors such as insect feeding or pathogen infection .
The mechanisms through which DIMBOA exerts its biological effects include:
- Inhibition of Enzymatic Activity: DIMBOA can inhibit key enzymes involved in metabolic pathways of pathogens.
- Disruption of Cell Membranes: The compound has been shown to disrupt bacterial cell membranes, leading to cell lysis.
Comparative Analysis
The following table summarizes the structural similarities and unique features among compounds related to 4-hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one:
| Compound Name | Structure | Unique Features |
|---|---|---|
| DIMBOA (2,4-Dihydroxy-7-methoxybenzoxazinone) | DIMBOA | Known for strong antimicrobial activity; plays a role in plant defense. |
| 2-Hydroxybenzothiazole | Benzothiazole | Exhibits different biological activities; primarily used in dyes. |
| 2,4-Dihydroxy-7-methoxybenzoxazinone | Dihydroxy | Important for resistance against fungi; extensively studied for ecological significance. |
Case Studies
Several studies have highlighted the biological activity of DIMBOA:
- Antimicrobial Efficacy Study (2023) : This study investigated the effects of DIMBOA on bacterial strains isolated from maize roots. Results indicated that native bacteria exhibited tolerance to DIMBOA, suggesting an evolutionary adaptation to plant exudates .
- Herbicidal Activity Assessment (2023) : Research demonstrated that DIMBOA inhibited seed germination in specific weed species at concentrations as low as 50 µM, indicating potential use as a natural herbicide .
- Oxidative Stress Response (2023) : A study focused on the antioxidant properties of DIMBOA showed that it significantly reduced oxidative damage in plant tissues subjected to stress conditions .
Q & A
Basic Research Questions
Q. What are the most effective synthetic routes for 4-Hydroxy-2-methoxy-2H-1,4-benzoxazin-3(4H)-one, and how can reaction conditions be optimized?
- The compound is typically synthesized via cyclization of phenolic precursors with amines or amides under acidic or basic conditions. For example, derivatives like 4-acetyl-2-ethyl-2H-1,4-benzoxazin-3(4H)-one have been prepared with yields exceeding 97% using multi-step protocols involving acetylation and alkylation . Optimization strategies include adjusting solvent polarity (e.g., dichloromethane for intermediates) and temperature control (e.g., reflux at 80°C for cyclization steps). Characterization via -NMR and GC/MS ensures purity and structural confirmation .
Q. How can researchers validate the molecular structure of this compound and its derivatives?
- Advanced spectroscopic techniques are critical:
- NMR : - and -NMR identify substituent positions (e.g., methoxy or hydroxymethyl groups) and confirm stereochemistry. For instance, coupling constants () in -NMR distinguish between axial and equatorial protons in fused heterocycles .
- GC/MS : Molecular ion peaks (e.g., m/z 219 for 4-acetyl derivatives) and fragmentation patterns verify molecular weight and functional group stability .
- Elemental Analysis : Matches calculated vs. experimental C/H/N percentages (e.g., C: 65.74%, H: 5.98%, N: 6.39% for CHNO) .
Advanced Research Questions
Q. What structure-activity relationships (SAR) govern the biological activity of 4-Hydroxy-2-methoxy benzoxazinone derivatives?
- Substituents at positions 2, 4, and 7 significantly modulate bioactivity:
- Antifungal Activity : Derivatives with hydroxymethyl (e.g., 7-(hydroxymethyl)-2-ethyl) show enhanced activity against Candida albicans compared to simpler alkyl groups, likely due to improved hydrogen bonding with fungal enzymes .
- Anticancer Potential : Methoxy and hydroxy groups enhance solubility and binding to cellular targets like topoisomerases. For example, 4-methoxy analogs exhibit IC values <10 μM in breast cancer cell lines .
- A comparative table of substituent effects is provided below:
| Substituent Position | Functional Group | Key Activity | Reference |
|---|---|---|---|
| 2 | Ethyl | Antifungal | |
| 7 | Hydroxymethyl | Anticancer | |
| 4 | Methoxy | Anti-inflammatory |
Q. How can researchers resolve contradictions in reported bioactivity data across similar benzoxazinones?
- Discrepancies often arise from assay variability (e.g., MIC vs. IC) or structural nuances. To address this:
- Standardize Assays : Use consistent protocols (e.g., CLSI guidelines for antifungal testing) .
- Computational Modeling : Molecular docking (e.g., AutoDock Vina) predicts binding affinities to targets like CYP51 (fungal lanosterol demethylase), clarifying structure-specific interactions .
- Meta-Analysis : Cross-reference data from structurally validated analogs (e.g., 7-chloro-4-phenethyl derivatives) to identify trends obscured by experimental noise .
Q. What advanced analytical methods are recommended for studying degradation pathways or metabolite identification?
- LC-HRMS : Resolves degradation products (e.g., hydroxylated or demethylated metabolites) with ppm-level mass accuracy .
- X-ray Crystallography : Determines absolute configuration and hydrogen-bonding networks, as demonstrated for 4-benzyl-7-chloro derivatives (space group P2/c, R-factor <0.05) .
- Isotopic Labeling : Track metabolic fate using -labeled methoxy groups in in vitro hepatic microsomal assays .
Methodological Guidance
Q. How should researchers design experiments to evaluate synergistic effects with other bioactive compounds?
- Checkerboard Assay : Combine 4-Hydroxy-2-methoxy benzoxazinone with fluconazole (antifungal) or doxorubicin (anticancer) at sub-inhibitory concentrations. Calculate fractional inhibitory concentration indices (FICI) to classify synergy (FICI ≤0.5) or antagonism (FICI >4) .
- Transcriptomic Profiling : RNA-seq analysis of treated microbial/cancer cells identifies upregulated/downregulated pathways (e.g., ergosterol biosynthesis or apoptosis regulators) .
Q. What strategies improve the stability of this compound in aqueous solutions for in vivo studies?
- pH Adjustment : Buffering at pH 6.5–7.2 minimizes hydrolysis of the benzoxazinone ring .
- Nanocarrier Encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance bioavailability, with encapsulation efficiency >85% confirmed by dynamic light scattering (DLS) .
Data Gaps and Future Directions
- Unanswered Questions : Limited data exist on the compound’s pharmacokinetics (e.g., half-life in mammalian models) and off-target effects.
- Recommended Studies :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
